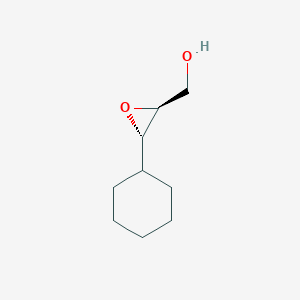
4-((Benzyloxy)carbonyl)benzoic acid
Vue d'ensemble
Description
“4-((Benzyloxy)carbonyl)benzoic acid” is a substituted benzoic acid . It has a molecular formula of C14H12O3 .
Synthesis Analysis
The synthesis of “4-((Benzyloxy)carbonyl)benzoic acid” can be achieved by the benzylation of 4-hydroxybenzoic acid with benzyl bromide . Other methods include the protodeboronation of pinacol boronic esters , and the use of [carbonyl- 14 C]-4-Benzoylbenzoic acid, a photolabelling reagent . Another method involves the synthesis of 4-OH benzoic acid from phenol and CO2 at room temperature and sub-atmospheric pressure of CO2 with 100% selectivity, using a Carboxylase enzyme .
Molecular Structure Analysis
The molecular structure of “4-((Benzyloxy)carbonyl)benzoic acid” consists of a benzoic acid core with a benzyloxy carbonyl group attached . The molecular weight is 228.2433 g/mol .
Chemical Reactions Analysis
Carboxylic acids, such as “4-((Benzyloxy)carbonyl)benzoic acid”, can undergo various reactions. For instance, they can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . They can also be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol, a process called the Fischer esterification reaction .
Applications De Recherche Scientifique
Synthesis of Benzamides
Benzamides are pivotal in the pharmaceutical industry due to their presence in a variety of therapeutic agents. The compound 4-((Benzyloxy)carbonyl)benzoic acid serves as a precursor in the synthesis of benzamides. A green and efficient method involves the condensation of benzoic acids and amines under ultrasonic irradiation, using a solid acid catalyst derived from diatomite earth and ionic liquids . This process is significant for producing benzamides that are widely used in drugs like loperamide and acetaminophen.
Pharmaceutical Intermediates
The compound is utilized as an intermediate in the manufacturing of pharmaceuticals. Its role is crucial in the formation of amide bonds, which are a common feature in many drug molecules. This includes drugs for treating conditions such as hypercholesterolemia, hypertension, and cancer .
Plastic and Paper Industries
In the plastic and paper industries, benzamides derived from 4-((Benzyloxy)carbonyl)benzoic acid are used to modify the properties of materials. They can act as plasticizers, stabilizers, or modify the surface characteristics of papers and plastics .
Agricultural Chemicals
Benzamide derivatives are also employed in agriculture. They can serve as intermediates in the synthesis of pesticides or herbicides, contributing to the development of more efficient and environmentally friendly agricultural chemicals .
Green Chemistry Applications
The eco-friendly synthesis of benzamides using 4-((Benzyloxy)carbonyl)benzoic acid aligns with the principles of green chemistry. The use of ultrasonic irradiation and recyclable catalysts minimizes environmental impact and enhances sustainability in chemical processes .
Catalyst Development
The compound is involved in the development of new catalysts. These catalysts are designed to be highly efficient and reusable, providing active sites for various chemical reactions, including the synthesis of benzamides .
Synthesis of Ether Compounds
A surfactant-assisted method for the synthesis of ether compounds utilizes 4-((Benzyloxy)carbonyl)benzoic acid . This method is considered green and is performed in aqueous media, which is beneficial for the environment .
Research and Development
As a chemical reagent, 4-((Benzyloxy)carbonyl)benzoic acid is essential in research and development within chemistry and material science. It is used to explore new synthetic pathways and develop novel materials with specific properties .
Mécanisme D'action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
It’s known that benzylic compounds can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s known that benzylic compounds can undergo various chemical transformations, leading to different products .
Action Environment
It’s known that environmental conditions can significantly impact the reactions of benzylic compounds .
Propriétés
IUPAC Name |
4-phenylmethoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-6-8-13(9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRIMQYNCUGNDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Benzyloxy)carbonyl)benzoic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)





![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)



